molecular formula C22H42CuO4 B12901090 Copper(2+) neoundecanoate CAS No. 93918-23-1

Copper(2+) neoundecanoate

Katalognummer: B12901090
CAS-Nummer: 93918-23-1
Molekulargewicht: 434.1 g/mol
InChI-Schlüssel: IRNJYVHCYFTJFC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper(II) 8,8-dimethylnonanoate is a copper-based compound with the molecular formula C₂₂H₄₂CuO₄ and a molecular weight of 434.11 g/mol . This compound is part of the broader class of copper carboxylates, which are known for their diverse applications in various fields, including catalysis, materials science, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper(II) 8,8-dimethylnonanoate typically involves the reaction of copper(II) salts with 8,8-dimethylnonanoic acid. One common method is the wet chemical technique, where copper(II) acetate is reacted with 8,8-dimethylnonanoic acid in an organic solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of Copper(II) 8,8-dimethylnonanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Copper(II) 8,8-dimethylnonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield copper(I) complexes or elemental copper, while substitution reactions can lead to the formation of new copper carboxylates with different ligands .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Copper(II) 8,8-dimethylnonanoate include other copper carboxylates, such as:

Uniqueness

Copper(II) 8,8-dimethylnonanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The presence of the 8,8-dimethylnonanoate ligand enhances the compound’s solubility in organic solvents and its stability under various reaction conditions. Additionally, the compound’s ability to participate in redox reactions and generate ROS makes it particularly valuable in applications requiring oxidative stress induction .

Eigenschaften

CAS-Nummer

93918-23-1

Molekularformel

C22H42CuO4

Molekulargewicht

434.1 g/mol

IUPAC-Name

copper;8,8-dimethylnonanoate

InChI

InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI-Schlüssel

IRNJYVHCYFTJFC-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.